5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Furoic Acid Moiety: The final step involves the coupling of the brominated pyrazole with a furoic acid derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Agrochemistry: The compound can be used in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathways Involved: The compound may affect various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
2-Furoic Acid: The furoic acid moiety without the pyrazole ring.
5-Methyl-2-furoic Acid: A furoic acid derivative with a methyl group instead of the pyrazole ring.
Uniqueness
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to its combined pyrazole and furoic acid structure, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJSLYKHKNNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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